4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester
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Overview
Description
Methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidinone ring, which is a six-membered ring containing two nitrogen atoms, and various functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions .
Step 1: Condensation of an aldehyde (e.g., benzaldehyde) with ethyl acetoacetate and urea in the presence of hydrochloric acid to form a dihydropyrimidinone intermediate.
Step 2: The intermediate is then reacted with pivaloyl chloride to introduce the pivalamido group.
Step 3: Finally, the esterification of the resulting compound with methanol yields methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer and antiviral drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
Methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and biological activity. Its pivalamido group, in particular, may enhance its stability and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
86944-19-6 |
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Molecular Formula |
C12H15N3O5 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl 2-[2-(2,2-dimethylpropanoylamino)-6-oxo-1H-pyrimidin-4-yl]-2-oxoacetate |
InChI |
InChI=1S/C12H15N3O5/c1-12(2,3)10(19)15-11-13-6(5-7(16)14-11)8(17)9(18)20-4/h5H,1-4H3,(H2,13,14,15,16,19) |
InChI Key |
IZFIPQVNFALTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)C(=O)C(=O)OC |
Origin of Product |
United States |
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